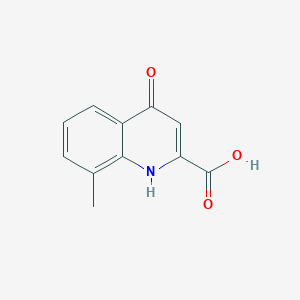

4-Hydroxy-8-methylquinoline-2-carboxylic acid

Übersicht

Beschreibung

4-Hydroxy-8-methylquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the fourth position, a methyl group at the eighth position, and a carboxylic acid group at the second position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 4-Hydroxy-8-methylquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps .

In industrial settings, the synthesis of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to improve the efficiency and yield of the desired product while minimizing environmental impact .

Analyse Chemischer Reaktionen

4-Hydroxy-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

4-Hydroxy-8-methylquinoline-2-carboxylic acid has shown significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of quinoline compounds possess the ability to inhibit bacterial growth through chelation mechanisms. For instance, a study demonstrated that certain modifications to the quinoline structure enhanced antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antituberculosis Activity

A notable case study involved the evaluation of 8-hydroxyquinoline derivatives, including this compound, as potential anti-tuberculosis agents. These compounds were identified as selective inhibitors of fructose 1,6-bisphosphate aldolase (a key enzyme in bacterial metabolism), showing promising results in vitro against Mycobacterium tuberculosis . The structural characteristics of these compounds allow them to effectively bind metal ions essential for bacterial growth, thereby inhibiting their proliferation.

Agricultural Applications

Siderophore Activity

The compound has been studied for its role as a siderophore, which is crucial for iron acquisition in plants and microorganisms. In a study involving Noctuid larvae, it was found that this compound acts as a natural chelator for molybdate ions, enhancing nutrient uptake . This property can be harnessed to improve soil fertility and crop yield.

Table 1: Siderophore Activity of this compound

| Organism | Concentration (mmol·dm−3) | Function |

|---|---|---|

| Noctuid larvae | 0.5 - 5.0 | Iron acquisition |

| Various plants | Variable | Nutrient uptake enhancement |

Materials Science

Polymer Additives

In materials science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress.

Case Study: Thermal Stability Enhancement

Research indicates that adding quinoline derivatives to polymer composites significantly improves their thermal stability compared to unmodified polymers. This enhancement is attributed to the ability of the compound to form cross-links within the polymer structure, thereby reinforcing the material .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a chelating agent, binding to metal ions and inhibiting the activity of metalloenzymes. This property is particularly useful in the development of antimicrobial and anticancer agents . Additionally, its ability to form stable complexes with metal ions makes it valuable in various biochemical and industrial applications.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-8-methylquinoline-2-carboxylic acid can be compared with other similar compounds, such as:

8-Hydroxyquinoline: Known for its broad range of biological activities, including antimicrobial and anticancer effects.

4-Hydroxy-2-methylquinoline: Used as an intermediate in the synthesis of pharmaceutical compounds.

Quinoline-4-carboxylic acid: Another quinoline derivative with potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Biologische Aktivität

4-Hydroxy-8-methylquinoline-2-carboxylic acid (4-HMQCA) is a derivative of quinoline that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

4-HMQCA is characterized by the presence of a hydroxyl group at the 4-position and a carboxylic acid at the 2-position of the quinoline ring. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its functionality in biological systems .

Antimicrobial Activity

4-HMQCA exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from 8-hydroxyquinoline, which share structural similarities with 4-HMQCA, demonstrated minimum inhibitory concentrations (MICs) as low as mg/mL against various bacterial strains .

| Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | ||

| Escherichia coli | ||

| Klebsiella pneumoniae |

Anticancer Activity

Research indicates that 4-HMQCA possesses anticancer properties by inhibiting cancer cell proliferation. In vitro studies have shown that derivatives of this compound can exhibit IC50 values ranging from 5 to 49 µM against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells . The selectivity of these compounds towards cancer cells over normal fibroblasts further underscores their potential as therapeutic agents.

The biological activity of 4-HMQCA is attributed to its interaction with specific molecular targets within cells. The compound has been shown to inhibit enzymes involved in critical cellular processes, such as proliferation and apoptosis. For example, it may act on metalloproteins and other enzyme systems critical for tumor growth and survival . The mechanism involves the chelation of metal ions, which is a common feature among quinoline derivatives.

Case Studies

Several case studies have highlighted the efficacy of 4-HMQCA and its derivatives:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various quinoline derivatives, including 4-HMQCA. The results indicated that these compounds exhibited potent activity against multidrug-resistant strains of bacteria, suggesting their potential in treating infections where conventional antibiotics fail .

- Anticancer Research : Another study focused on the anticancer effects of modified quinoline derivatives. The findings revealed that certain derivatives had enhanced potency against cancer cell lines compared to standard treatments like cisplatin, indicating a promising avenue for developing new chemotherapeutic agents .

Eigenschaften

IUPAC Name |

8-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-3-2-4-7-9(13)5-8(11(14)15)12-10(6)7/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSHTOPIOBVQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323090 | |

| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-56-5 | |

| Record name | NSC403027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.